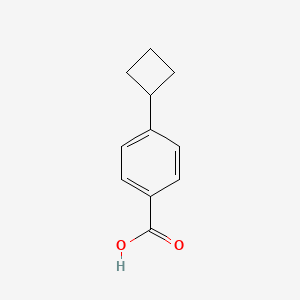

4-Cyclobutylbenzoic acid

Vue d'ensemble

Description

4-Cyclobutylbenzoic acid is a chemical compound with the CAS Number: 3158-70-1 . It has a molecular weight of 176.22 and its IUPAC name is 4-cyclobutylbenzoic acid . The compound is stored at a temperature of 2-8°C and is solid in its physical form .

Molecular Structure Analysis

The InChI code for 4-Cyclobutylbenzoic acid is 1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyclobutylbenzoic acid are not available, it’s important to note that benzoic acid derivatives can participate in a variety of chemical reactions. For instance, they can undergo acid-base reactions, as they are weak acids .

Physical And Chemical Properties Analysis

4-Cyclobutylbenzoic acid is a solid substance . It is stored at a temperature of 2-8°C and shipped at room temperature .

Applications De Recherche Scientifique

Quantum Dot Photocatalysis

4-Vinylbenzoic acid derivatives, closely related to 4-Cyclobutylbenzoic acid, have been used in quantum dot photocatalysis to achieve regio- and diastereoselective intermolecular [2+2] cycloadditions. This method provides a direct strategy for synthesizing tetrasubstituted cyclobutanes, which are core components of many lead compounds in drug development. The use of colloidal quantum dots as photocatalysts offers exceptional tunability in terms of diastereoselectivity and regioselectivity, facilitating the synthesis of bioactive molecules with unprecedented control (Jiang et al., 2019).

Biosensor Development

4-Hydroxybenzoic acid, structurally similar to 4-Cyclobutylbenzoic acid, has been utilized in the development of a biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae. This biosensor, named sBAD, comprises a fusion of the pHBA-binding domain of HbaR from R. palustris, the LexA DNA binding domain, and the transactivation domain B112. The biosensor can detect external addition of pHBA and other carboxylic acids, demonstrating its potential as a high-throughput screening tool in metabolic engineering to produce benzoic acid derivatives (Castaño-Cerezo et al., 2020).

Nucleoside Synthesis

Research into the synthesis of cyclobutane-based carbocyclic nucleosides has involved the use of protected derivatives of (1α,2β,3α)-2,3-dihydroxycyclobutylamine, highlighting the relevance of cyclobutyl compounds in organic synthesis. These studies provide insights into the challenges and strategies in synthesizing such derivatives, which are useful intermediates for creating nucleoside analogs (Booth & Eastwood, 1995).

Antimicrobial and Cytotoxic Agents

4-Aminobenzoic acid (PABA) derivatives have been investigated for their potential as antimicrobial and cytotoxic agents. By combining the pharmacophores of PABA and various aromatic aldehydes via a molecular hybridization approach, researchers have developed Schiff bases with notable antibacterial, antimycobacterial, and antifungal properties. Some of these derivatives also demonstrated cytotoxicity against cancer cell lines, showcasing the potential of modifying 4-aminobenzoic acid structures to yield compounds with significant biological activities (Krátký et al., 2019).

Renewable Production of Aromatics

Efforts to produce 4-hydroxybenzoic acid from renewable resources have led to the metabolic engineering of Pseudomonas taiwanensis VLB120. By integrating genes for the 4-hydroxybenzoate production pathway and enhancing the flux toward the shikimate pathway, researchers have achieved high-yield production from glucose, xylose, or glycerol. This represents a significant step towards sustainable aromatic compound production, reducing dependency on fossil resources (Lenzen et al., 2019).

Safety And Hazards

The safety information for 4-Cyclobutylbenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Orientations Futures

While specific future directions for 4-Cyclobutylbenzoic acid are not available, it’s worth noting that research in the field of drug delivery systems is ongoing and could potentially involve benzoic acid derivatives . Additionally, the development of new synthetic strategies for producing these compounds is a topic of interest .

Propriétés

IUPAC Name |

4-cyclobutylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSFFCOYUIJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298927 | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutylbenzoic acid | |

CAS RN |

3158-70-1 | |

| Record name | 3158-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

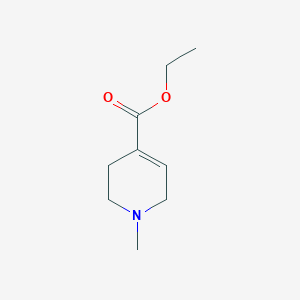

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

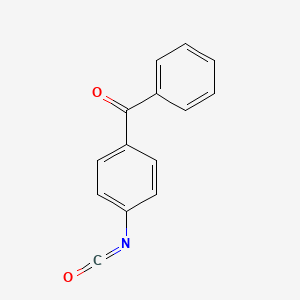

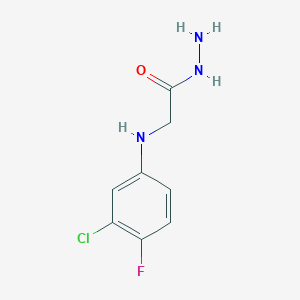

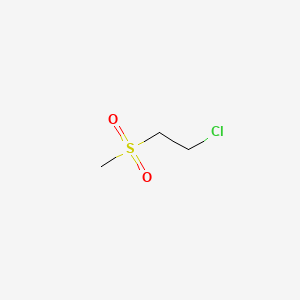

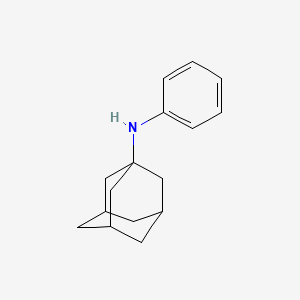

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.